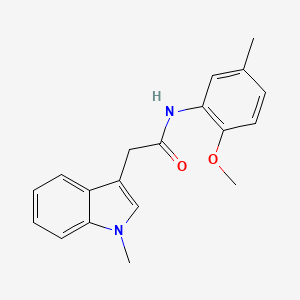
N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article summarizes the available research findings, including synthesis, biological evaluations, structure-activity relationships (SARs), and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : Not explicitly listed in the search results.
Synthesis
The synthesis of this compound typically involves the coupling of 2-(1-methyl-1H-indol-3-yl)acetic acid with 2-methoxy-5-methylphenylamine. This synthetic strategy allows for the introduction of functional groups that enhance biological activity.
Anti-inflammatory Effects
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data for Related Compounds
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Indomethacin | 0.21 | 2.60 |
| Compound A | 95.0 | 0.36 |
| Compound B | >100 | 0.29 |
These findings suggest that modifications to the indole and phenyl rings can enhance selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Activity
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Indole derivatives have been noted for their ability to disrupt cancer cell proliferation.
Case Study: Indole Derivatives in Cancer Therapy
A study evaluated a series of indole derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The results indicated:
- HeLa Cells : IC50 values ranged from 10 to 30 μM.
- MCF7 Cells : IC50 values were approximately 15 μM.
These results highlight the potential for developing indole-based compounds as novel anticancer agents .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. Key observations include:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
- Indole Modifications : Substituents on the indole nitrogen influence cytotoxicity and selectivity towards cancer cells.
- Acetamide Functionality : The acetamide group is critical for maintaining solubility and bioavailability.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-18(23-3)16(10-13)20-19(22)11-14-12-21(2)17-7-5-4-6-15(14)17/h4-10,12H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFARIYFFNGEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













